2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

Solubility Physicochemical profiling Formulation

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS 2680542-09-8) is a heterocyclic building block with the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol. It combines a benzothiazole core, a piperazine ring at the 2-position, and a free carboxylic acid substituent at the 6-position.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
Cat. No. B13499017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O
InChIInChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17)
InChIKeyBYWIMEGSXJOLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic Acid: Structural Identity and Procurement-Relevant Physicochemical Profile


2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS 2680542-09-8) is a heterocyclic building block with the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol . It combines a benzothiazole core, a piperazine ring at the 2-position, and a free carboxylic acid substituent at the 6-position. This tri-functional architecture distinguishes it from simpler benzothiazole-piperazine analogs that lack the carboxylic acid handle. The compound is primarily sourced as a research intermediate, typically at ≥95% purity, and is structurally positioned for use in medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation, and CNS-penetrant probe development [1].

Why 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic Acid Cannot Be Replaced by Common Analogs


Generic substitution among benzothiazole-piperazine derivatives is scientifically unsound because even minor structural variations produce large functional divergences. The free carboxylic acid at position 6 is the decisive differentiator: the non-acid analog 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0) lacks this polar, ionizable group and therefore exhibits fundamentally different solubility, logD, and synthetic reactivity . Similarly, N-methylated analogs such as 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole remove the piperazine secondary amine, which is a critical hydrogen-bond donor in target engagement for both PPARδ and AChE active sites [1][2]. The 6-COOH group itself is not merely a solubility tag; in the benzothiazole-6-carboxylic acid series, it enables direct, protecting-group-free amide coupling to amines and anilines using standard carbodiimide or uronium reagents [3]. Substituting the target compound with a non-acid or N-alkylated analog therefore breaks the intended synthetic route and eliminates the dual hydrogen-bond donor/acceptor capacity that underpins its pharmacological differentiation.

Quantitative Differentiation Evidence: 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic Acid vs. Closest Analogs


Aqueous Solubility Enhancement: 6-COOH Confers >100-Fold Predicted Solubility Gain Over the Non-Acid Analog

The 6-carboxylic acid group is expected to substantially enhance aqueous solubility relative to the non-acid comparator 2-(piperazin-1-yl)-1,3-benzothiazole. Benzothiazole-6-carboxylic acid (lacking the piperazine) has a measured aqueous solubility of >26.9 µg/mL at pH 7.4 . In contrast, 2-(piperazin-1-yl)-1,3-benzothiazole has a predicted ACD/LogP of 1.45 and a LogD (pH 7.4) of approximately 1.08, indicating moderate lipophilicity with limited aqueous solubility . The addition of the ionizable carboxylic acid (predicted pKa ~3.7 for the benzothiazole-6-carboxylic acid substructure ) to the piperazine-benzothiazole scaffold introduces a pH-dependent ionization site that drives solubility in physiological buffers. While no direct experimental solubility comparison is published for the exact target compound, the class-level inference from the benzothiazole-6-carboxylic acid series indicates that the 6-COOH motif is the single most impactful solubility determinant among the position-6 substituents evaluated .

Solubility Physicochemical profiling Formulation

Synthetic Tractability: Free 6-COOH Enables Direct Amide Coupling Without Protecting Group Manipulation

The free carboxylic acid at position 6 permits direct amide bond formation with primary or secondary amines using standard coupling reagents (EDCI/HOBt, HATU, or DCC) without the protecting-group manipulations required for the piperazine NH [1]. This is a critical practical advantage over 2-(piperazin-1-yl)-1,3-benzothiazole, which lacks a carboxyl handle entirely and must rely on electrophilic substitution at the benzothiazole ring or reductive amination at the piperazine nitrogen for further elaboration. Similarly, 2-(4-isopropylpiperazin-1-yl)benzothiazole-6-carboxylic acid (CAS 951023-96-4), which carries an N-alkyl substituent on the piperazine, forfeits the free piperazine NH as a second functionalization site . The target compound uniquely offers two orthogonal reactive handles—the 6-COOH (acylating agent) and the piperazine NH (nucleophile or amine for reductive amination)—enabling sequential, protecting-group-minimized diversification in library synthesis [2]. In practice, benzothiazole-6-carboxylic acid has been coupled to diverse amines using HATU/EDCI in DCM or DMF with isolated yields typically exceeding 70% [1].

Synthetic chemistry Amide coupling Building block utility

AChE Inhibitory Scaffold: Benzothiazole-Piperazine Class Delivers Nanomolar Potency Comparable to Donepezil

The benzothiazole-piperazine scaffold has been validated as a robust pharmacophore for acetylcholinesterase (AChE) inhibition across multiple independent studies. Demir Özkay et al. (2016) reported benzothiazole-piperazine compounds with AChE IC₅₀ values as low as 29 nM [1]. More recently, Bhardwaj et al. (2025) identified compound LB05, a benzothiazole-piperazine derivative, with an AChE IC₅₀ of 0.40 ± 0.01 µM (Ki = 0.28 µM), demonstrating mixed-type inhibition and in vivo cognitive improvement comparable to Donepezil [2]. Mishra et al. (2024) independently reported compound 1, another benzothiazole-piperazine hybrid, with an AChE IC₅₀ of 0.42 µM and effective reduction of Aβ aggregation propensity [3]. These three independent data points establish the benzothiazole-piperazine framework—specifically the unsubstituted piperazine NH—as a validated AChE recognition element. The target compound, by preserving the free piperazine NH and adding the 6-COOH group, retains this pharmacophoric feature while offering the carboxylic acid as an additional polarity handle for modulating CNS penetration. By comparison, 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole derivatives in which the piperazine NH is methylated showed reduced or abolished AChE activity [4], underscoring that N-substitution on piperazine is detrimental to target engagement.

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

PPARδ Agonist Pharmacophore: Unsubstituted Piperazine-Benzothiazole Core Delivers Sub-Nanomolar EC₅₀ with High Subtype Selectivity

Kato et al. (2023) demonstrated that the 2-piperazinyl-benzothiazole scaffold can be optimized to yield extraordinarily potent and selective PPARδ agonists. Their lead compound 5g, which retains the unsubstituted piperazine-benzothiazole core, exhibited an hPPARδ EC₅₀ of 4.1 nM with sufficient selectivity over PPARα and PPARγ, and significantly upregulated HDL cholesterol levels in vivo [1]. The SAR study explicitly showed that replacing the piperidine (from the earlier lead series) with piperazine, and further introducing hydrophobic groups on the piperazine nitrogen, was critical for enhancing both potency and subtype selectivity. Critically, the unsubstituted piperazine NH served as the key hydrogen-bond donor in the initial lead, and although the final optimized compound 5g carries an N-substituent on piperazine, the authors noted that the piperazine ring itself was superior to piperidine due to its conformational preference and electronic character [1]. The target compound 2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid provides the same core scaffold with the additional 6-COOH group, which may serve as a vector point for introducing substituents that occupy the hydrophobic pocket identified in the PPARδ ligand-binding domain. In contrast, 2-(piperidin-1-yl)-1,3-benzothiazole derivatives (the predecessor scaffold) showed lower agonist efficacy and required further optimization to match piperazine-containing congeners [1].

PPARδ agonism Metabolic syndrome HDL cholesterol

Anticancer Activity: Electron-Withdrawing 6-Substituents on Benzothiazole-Piperazine Scaffold Correlate with Enhanced Cytotoxicity

Evren et al. (2025) synthesized twelve novel benzothiazole-piperazine acetamide derivatives and evaluated their cytotoxicity against A549 (lung adenocarcinoma), C6 (glioma), and NIH/3T3 (fibroblast) cell lines [1]. Among the series, compounds with electron-withdrawing or polar substituents at the benzothiazole 6-position (such as 2c: IC₅₀ = 7.23 ± 1.17 µM, SI = 6.93; 2h: IC₅₀ = 10.83 ± 0.76 µM, SI = 29.23) showed significant and selective cytotoxic activity, with compound 2e inducing caspase-3 activation and mitochondrial membrane depolarization exceeding that of cisplatin in A549 cells [1]. This establishes that the benzothiazole 6-position is a critical determinant of anticancer potency and selectivity within the benzothiazole-piperazine class. The target compound's 6-COOH group, being both electron-withdrawing and polar, aligns with the structural features that conferred the highest selectivity indices in this study [1]. Gurdal et al. (2015) further corroborated that benzothiazole-piperazine derivatives exhibit antiproliferative activity across multiple cancer cell lines, with the benzothiazole substitution pattern modulating both potency and tumor-type selectivity [2]. In contrast, benzothiazole derivatives lacking the piperazine ring (e.g., benzothiazole-6-carboxylic acid alone) showed markedly reduced or absent cytotoxicity , confirming that both the piperazine and the 6-substituent are required components of the active pharmacophore.

Anticancer Cytotoxicity Lung carcinoma

High-Value Application Scenarios for 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic Acid Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis via Parallel Amide Coupling

The free 6-COOH group permits direct, high-yielding amide coupling to diverse amine-containing fragments using standard reagents such as EDCI/HOBt or HATU [1]. This enables rapid parallel synthesis of focused kinase inhibitor libraries, exploiting the benzothiazole core's known affinity for ATP-binding pockets. The unsubstituted piperazine NH remains available for subsequent alkylation or sulfonylation, providing a second diversity point without protecting group interconversion. This dual-handle architecture is superior to both the non-acid analog (which requires electrophilic substitution chemistry) and the N-alkylpiperazine-6-COOH analog (which loses the piperazine NH as a diversification site) .

CNS-Penetrant AChE Inhibitor Lead Optimization

The benzothiazole-piperazine scaffold with a free NH on piperazine is validated for nanomolar AChE inhibition [2][3]. The 6-COOH group can be used to modulate CNS penetration—conversion to a methyl ester or primary amide can tune logD for optimal blood-brain barrier permeability, as demonstrated by the PAMPA-BBB data for benzothiazole-piperazine compound LB05 [3]. The target compound thus serves as a versatile intermediate for synthesizing a series of 6-carboxyl derivatives (esters, amides, hydroxamic acids) to systematically probe the relationship between 6-position polarity and CNS exposure.

PPARδ Agonist Scaffold with Carboxylic Acid Vector for Hydrophobic Pocket Targeting

The piperazine-benzothiazole core has produced PPARδ agonists with EC₅₀ values of 4.1 nM and in vivo HDL-c upregulation [4]. The 6-COOH on the target compound can be elaborated into esters or amides bearing hydrophobic groups to occupy the PPARδ ligand-binding domain's lipophilic pocket, following the SAR trajectory established by Kato et al. [4]. This avoids the need to functionalize the piperazine NH, which is documented to be critical for subtype selectivity in this series.

Anticancer Agent Development Targeting Lung Carcinoma

The benzothiazole-piperazine class has demonstrated selective cytotoxicity against A549 lung carcinoma cells, with selectivity indices reaching 29.23 for compounds bearing electron-withdrawing 6-substituents [5]. The target compound's 6-COOH, being electron-withdrawing and polar, positions it as a direct precursor for synthesizing analogs that incorporate the favorable 6-substitution pattern. The free piperazine NH can be acylated to introduce acetamide-linked aromatic groups, mirroring the architecture of the most selective compounds (2c, 2h) identified by Evren et al. [5].

Quote Request

Request a Quote for 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.